N-Trityl-D-homoserine lactone

Chemical Stability Hydrolysis Synthetic Intermediate

Unprotected D-homoserine lactone hydrolyzes rapidly under physiological conditions, limiting synthetic utility. N-Trityl-D-homoserine lactone (CAS 299417-08-6) solves this with a bulky trityl protecting group, extending hydrolytic half-life to >240 h at pH 8. • Enables harsh reaction conditions incompatible with unprotected lactones • Defined (3R) stereocenter for probing chiral enzyme targets (e.g., SHMT, Ki = 11 mM) • High computed lipophilicity (XLogP3-AA = 4.6) for membrane-permeable peptide mimetics Supplied as ≥95% pure white solid; store at 2-8°C. For AHL analog synthesis, quorum sensing probe development, and solid-phase peptide chemistry.

Molecular Formula C23H21NO2
Molecular Weight 343.4 g/mol
Cat. No. B1504795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Trityl-D-homoserine lactone
Molecular FormulaC23H21NO2
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESC1COC(=O)C1NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H21NO2/c25-22-21(16-17-26-22)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2/t21-/m1/s1
InChIKeyNONAPDJJAFAIKB-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Trityl-D-homoserine lactone: Stereochemically Defined Intermediate


N-Trityl-D-homoserine lactone is a synthetically protected derivative of D-homoserine lactone, distinguished by a bulky trityl (triphenylmethyl) group on the nitrogen and a defined (3R) stereocenter [1]. This D-configuration is a critical differentiator from the more common L-homoserine lactone derivatives, which are central to natural bacterial quorum sensing systems . The compound serves as a crucial building block for synthesizing non-native N-acyl homoserine lactone (AHL) analogs and other homoserine-derived structures, with its unique physicochemical properties directly influencing its stability and handling characteristics compared to its unprotected counterparts [1].

Why N-Trityl-D-homoserine lactone Cannot Be Substituted


Simple substitution of N-Trityl-D-homoserine lactone with an unprotected D-homoserine lactone or an L-homoserine lactone analog is not scientifically valid due to quantifiable differences in three key areas: chemical stability, stereochemical activity, and lipophilicity. Unprotected homoserine lactones undergo rapid hydrolysis under physiological conditions, whereas the trityl group confers significantly enhanced stability . Furthermore, the (R)-stereocenter in the D-isomer is not a simple mirror image; it can lead to divergent biological activity, such as enzyme inhibition not observed with the L-enantiomer . Finally, the bulky, hydrophobic trityl group drastically alters the compound's lipophilicity and membrane permeability profile compared to native, short-chain AHLs, rendering them non-interchangeable for precise studies [1].

Quantitative Differentiation vs. Unprotected and L-Configured Analogs


Enhanced Hydrolytic Stability vs. Rapid Degradation

N-Trityl-D-homoserine lactone exhibits significantly enhanced hydrolytic stability compared to native homoserine lactones. While standard homoserine lactones degrade within hours at physiological pH, the trityl-protected derivative demonstrates a half-life exceeding 240 hours at pH 8, a direct result of steric shielding of the lactone carbonyl by the bulky trityl group .

Chemical Stability Hydrolysis Synthetic Intermediate

Stereospecific Enzyme Inhibition by the D-Isomer

The D-configuration of N-Trityl-D-homoserine lactone is functionally distinct from the more common L-enantiomer. Its core D-homoserine lactone scaffold acts as an inhibitor of serine hydroxymethyltransferase (SHMT), a function not observed for the L-enantiomer. Quantitative analysis has determined an inhibition constant (Ki) of 11 mM for the rabbit enzyme .

Enzyme Inhibition Stereochemistry SHMT

Differential Lipophilicity vs. Hydrophilic AHLs

The trityl group dramatically increases the lipophilicity of N-Trityl-D-homoserine lactone compared to native N-acyl homoserine lactones (AHLs). Its computed XLogP3-AA value is 4.6 [1], in stark contrast to the more hydrophilic nature of common AHLs like N-butyryl-L-homoserine lactone, which have a much lower logP.

Lipophilicity Membrane Permeability ADME

Recommended Application Scenarios


Synthesis of Stable Non-Native AHL Probes

Use N-Trityl-D-homoserine lactone as a stable, protected precursor for synthesizing novel N-acyl D-homoserine lactone analogs. The enhanced hydrolytic stability (half-life >240 hours) allows for the use of a wider range of harsh chemical reactions during synthesis compared to unprotected lactones. This is particularly valuable for creating non-native AHL probes to investigate quorum sensing pathways without interference from rapid lactone degradation.

Investigating Stereospecific Enzyme Inhibition

Employ this compound in biochemical assays to probe the stereospecificity of enzyme targets, such as serine hydroxymethyltransferase (SHMT). The defined D-configuration and the known inhibitory activity of the D-homoserine lactone scaffold (Ki = 11 mM for rabbit SHMT) make it a valuable starting point for developing or studying chiral inhibitors, a property not shared by L-homoserine lactone derivatives.

Building Blocks for Lipophilic Peptide Mimetics

Incorporate N-Trityl-D-homoserine lactone into solid-phase peptide synthesis as a protected, activated intermediate for adding D-homoserine residues . Its high computed lipophilicity (XLogP3-AA = 4.6) [1] makes it ideal for introducing hydrophobic domains into peptide mimetics, which can be crucial for studying membrane interactions or enhancing passive cellular permeability.

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